molecular formula C10H6Cl2N2O B2644179 (E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enamide CAS No. 1352550-05-0

(E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enamide

Cat. No.: B2644179
CAS No.: 1352550-05-0
M. Wt: 241.07
InChI Key: XLEXVFCXCZKVRX-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enamide is a complex organic compound. The molecule contains a total of 35 bonds, including 23 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aliphatic), and 1 nitrile (aliphatic) .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction techniques . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group . The molecular geometry and vibrational frequencies (FT-IR) of the title compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data .

Scientific Research Applications

Environmental Monitoring

(E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enamide, as part of the chemical group dichlorophenol, has been a subject of environmental monitoring studies. For instance, Mortensen et al. (2014) explored the exposure of pregnant women to environmental phenols, including 2,4-dichlorophenol, to assess exposure levels through urinary concentrations. This study highlights the relevance of such chemicals in environmental health research and their potential impact on human populations (Mortensen et al., 2014).

Occupational Exposure and Health Risks

Research has also been conducted on the exposure of workers to chemicals related to this compound. Studies like Zheng et al. (2015) and Qu et al. (2007) investigated the exposure of workers in electronic waste recycling regions to various chemicals, including those related to dichlorophenyl groups. These studies shed light on the occupational hazards and the potential health risks associated with exposure to such chemicals (Zheng et al., 2015); (Qu et al., 2007).

Biomonitoring and Health Impact Assessment

Hines et al. (2015) and Longnecker et al. (2005) conducted studies focusing on biomonitoring and assessing the health impacts of environmental phenols and parabens, including those related to dichlorophenyl compounds. These studies provide insights into the human body burden of such chemicals and their potential links to health outcomes (Hines et al., 2015); (Longnecker et al., 2005).

Future Directions

The future directions for research on (E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enamide could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be done to determine its safety and hazards. This compound could also be explored for potential applications in the treatment of human diseases, given the interest in similar compounds in medicinal chemistry .

Properties

IUPAC Name

(E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O/c11-8-2-1-6(9(12)4-8)3-7(5-13)10(14)15/h1-4H,(H2,14,15)/b7-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEXVFCXCZKVRX-XVNBXDOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=C(C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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